molecular formula C16H22FN3O3 B8372555 tert-Butyl (5-(5-amino-2-fluorophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate

tert-Butyl (5-(5-amino-2-fluorophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate

Cat. No. B8372555
M. Wt: 323.36 g/mol
InChI Key: UPMMKCGAYUVFQZ-UHFFFAOYSA-N
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Patent
US09284284B2

Procedure details

A solution of [5-(5-azido-2-fluoro-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-yl]-carbamic acid tert-butyl ester (2.18 g, 6.24 mmol) in EtOAc:EtOH 1:1 (150 ml) was hydrogenated over 10% Pd/C (0.21 g) and Lindlar catalyst (0.21 g) with 0.1 bar H2 for 4.5 h at rt. The reaction mixture was filtered through celite and concentrated to leave the title compound that was used in the next step without further purification.
Name
[5-(5-azido-2-fluoro-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-yl]-carbamic acid tert-butyl ester
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Lindlar catalyst
Quantity
0.21 g
Type
catalyst
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:25])[NH:7][C:8]1[CH2:9][O:10][CH2:11][C:12]([C:15]2[CH:20]=[C:19]([N:21]=[N+]=[N-])[CH:18]=[CH:17][C:16]=2[F:24])([CH3:14])[N:13]=1)([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.CCO.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].[Pd]>[C:1]([O:5][C:6](=[O:25])[NH:7][C:8]1[CH2:9][O:10][CH2:11][C:12]([C:15]2[CH:20]=[C:19]([NH2:21])[CH:18]=[CH:17][C:16]=2[F:24])([CH3:14])[N:13]=1)([CH3:2])([CH3:3])[CH3:4] |f:1.2,3.4.5.6|

Inputs

Step One
Name
[5-(5-azido-2-fluoro-phenyl)-5-methyl-5,6-dihydro-2H-[1,4]oxazin-3-yl]-carbamic acid tert-butyl ester
Quantity
2.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1COCC(N1)(C)C1=C(C=CC(=C1)N=[N+]=[N-])F)=O
Name
EtOAc EtOH
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C.CCO
Name
Lindlar catalyst
Quantity
0.21 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
0.21 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1COCC(N1)(C)C1=C(C=CC(=C1)N)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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